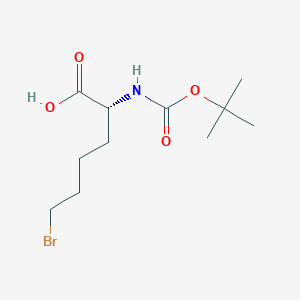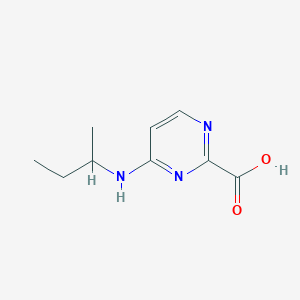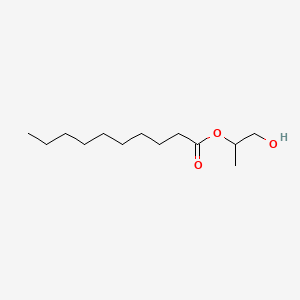
Propylene glycol 2-caprate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylene glycol 2-caprate is an ester compound formed from propylene glycol and capric acid. It is a colorless, odorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propylene glycol 2-caprate is synthesized through the esterification reaction between propylene glycol and capric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
C3H8O2+C10H20O2→C13H26O3+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This process uses a fixed-bed reactor with an acid catalyst to ensure high conversion rates and selectivity. The reaction mixture is then purified through distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Propylene glycol 2-caprate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into propylene glycol and capric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Propylene glycol and capric acid.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Propylene glycol 2-caprate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in pharmaceutical formulations as a solubilizing agent.
Wirkmechanismus
The mechanism of action of propylene glycol 2-caprate involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. This antimicrobial property is due to the compound’s ability to increase the permeability of cell membranes, making them more susceptible to antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
Propylene glycol: A diol with similar solvent properties but lacks the ester functionality.
Ethylene glycol: Another diol with similar physical properties but is more toxic.
Glycerol: A trihydroxy alcohol with similar hygroscopic properties but different chemical reactivity.
Uniqueness: Propylene glycol 2-caprate is unique due to its ester functionality, which imparts different chemical reactivity and applications compared to other similar compounds. Its antimicrobial properties and use in various industrial applications make it distinct from other glycols and esters .
Eigenschaften
CAS-Nummer |
170678-32-7 |
|---|---|
Molekularformel |
C13H26O3 |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
1-hydroxypropan-2-yl decanoate |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-13(15)16-12(2)11-14/h12,14H,3-11H2,1-2H3 |
InChI-Schlüssel |
PKEJCCNSYCBFJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




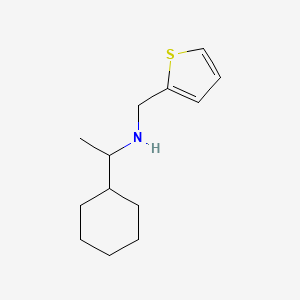
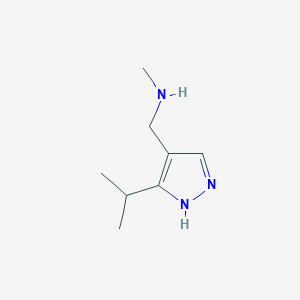
![2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13336894.png)
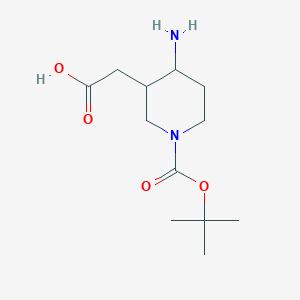
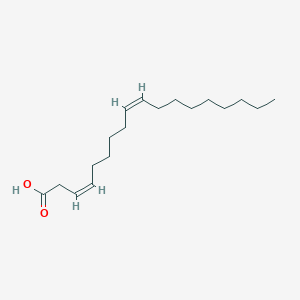
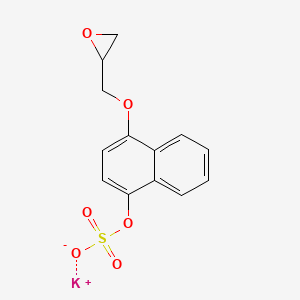



![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)
